2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol
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Overview
Description
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol is an organic compound that features a carbazole moiety linked to a butanol chain via an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with 2-amino-1-butanol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbazole ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The carbazole moiety may interact with aromatic amino acids in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
9-ethylcarbazole: Lacks the butanol chain and amino group, making it less versatile in chemical reactions.
2-amino-1-butanol:
N-ethylcarbazole: Similar structure but different functional groups, leading to different chemical and biological properties
Uniqueness
2-{[(9-ethylcarbazol-3-yl)methyl]amino}butan-1-ol is unique due to its combination of a carbazole moiety with an amino-butanol chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4g/mol |
IUPAC Name |
2-[(9-ethylcarbazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C19H24N2O/c1-3-15(13-22)20-12-14-9-10-19-17(11-14)16-7-5-6-8-18(16)21(19)4-2/h5-11,15,20,22H,3-4,12-13H2,1-2H3 |
InChI Key |
GMDMEZBPLAVYCY-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Origin of Product |
United States |
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